molecular formula C9H15BrO B3251808 2-(2-Bromocyclohexen-1-yl)propan-2-ol CAS No. 211865-69-9

2-(2-Bromocyclohexen-1-yl)propan-2-ol

Cat. No.: B3251808
CAS No.: 211865-69-9
M. Wt: 219.12 g/mol
InChI Key: AEDAMBVNSZJOEA-UHFFFAOYSA-N
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Description

2-(2-Bromocyclohexen-1-yl)propan-2-ol is an organic compound with the molecular formula C9H15BrO. It is a brominated cyclohexene derivative with a hydroxyl group attached to the propan-2-ol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromocyclohexen-1-yl)propan-2-ol typically involves the bromination of cyclohexene followed by the addition of a propan-2-ol group. One common method involves the reaction of cyclohexene with bromine in the presence of a solvent such as dichloromethane to form 2-bromocyclohexene. This intermediate is then reacted with propan-2-ol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromocyclohexen-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a cyclohexene derivative without the bromine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-bromocyclohexen-1-yl)propan-2-one.

    Reduction: Formation of cyclohexen-1-ylpropan-2-ol.

    Substitution: Formation of 2-(2-hydroxycyclohexen-1-yl)propan-2-ol or other substituted derivatives.

Scientific Research Applications

2-(2-Bromocyclohexen-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromocyclohexen-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-cyclohexen-1-ol: Similar structure but lacks the propan-2-ol moiety.

    2-(3-Bromophenyl)propan-2-ol: Similar structure but with a phenyl ring instead of a cyclohexene ring.

Uniqueness

2-(2-Bromocyclohexen-1-yl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group on a cyclohexene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-bromocyclohexen-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDAMBVNSZJOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(CCCC1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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